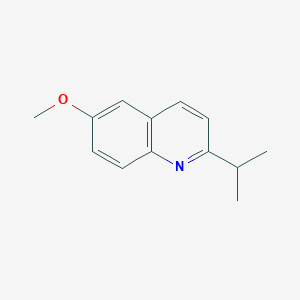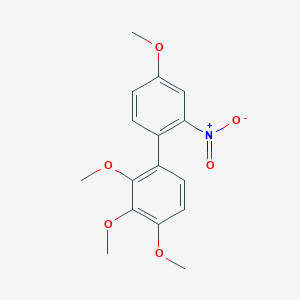
CID 78061909
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 78061909 is a chemical compound with unique properties that have garnered significant interest in various scientific fields
Méthodes De Préparation
The synthesis of CID 78061909 involves several steps, each requiring specific conditions and reagents. The preparation methods can be broadly categorized into synthetic routes and industrial production methods.
Synthetic Routes
The synthetic routes for this compound typically involve the use of organic amines and dianhydrides. The process begins with dissolving organic amine in a solvent, followed by the addition of dianhydride. The mixture is then stirred and allowed to react, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve large-scale reactions under controlled conditions to ensure consistency and efficiency. The use of advanced equipment and technology is crucial in scaling up the production process.
Analyse Des Réactions Chimiques
CID 78061909 undergoes various chemical reactions, including oxidation, reduction, and substitution. Understanding these reactions is essential for its application in different fields.
Types of Reactions
Oxidation: this compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state.
Reduction: In reduction reactions, this compound gains electrons, decreasing its oxidation state.
Substitution: This compound can also participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions might use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require catalysts or specific solvents to facilitate the process .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in new compounds with different functional groups.
Applications De Recherche Scientifique
CID 78061909 has a wide range of applications in scientific research, spanning chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound is used as a reagent in various reactions. Its unique properties make it valuable for synthesizing new compounds and studying reaction mechanisms.
Biology
In biological research, this compound is employed to investigate cellular processes and molecular interactions. Its ability to interact with specific biological targets makes it a useful tool for studying cellular pathways and functions.
Medicine
In medicine, this compound has potential therapeutic applications. Researchers are exploring its use in developing new drugs and treatments for various diseases. Its unique properties may offer advantages over existing compounds in terms of efficacy and safety.
Industry
In the industrial sector, this compound is used in the production of various materials and chemicals. Its stability and reactivity make it suitable for manufacturing processes that require precise control and high efficiency .
Mécanisme D'action
The mechanism of action of CID 78061909 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to particular receptors or enzymes, modulating their activity and influencing cellular processes.
Molecular Targets and Pathways
This compound targets specific proteins or enzymes involved in critical cellular functions. By binding to these targets, it can alter their activity, leading to changes in cellular behavior. The exact pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
CID 78061909 can be compared with other similar compounds to highlight its uniqueness and advantages.
Similar Compounds
Aspirin (CID 2244): Known for its anti-inflammatory properties.
Salicylsalicylic acid (CID 5161): Used in various pharmaceutical applications.
Indomethacin (CID 3715): An anti-inflammatory drug with different molecular targets.
Sulindac (CID 1548887): Another anti-inflammatory compound with distinct properties
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of properties, making it suitable for a broader range of applications. Its stability, reactivity, and specific molecular interactions offer advantages in both research and industrial contexts.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields Its unique properties and wide range of applications make it a valuable subject of research
Propriétés
Formule moléculaire |
Ga2Ru |
|---|---|
Poids moléculaire |
240.5 g/mol |
InChI |
InChI=1S/2Ga.Ru |
Clé InChI |
RMNBEORKUGFNKM-UHFFFAOYSA-N |
SMILES canonique |
[Ga].[Ga].[Ru] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


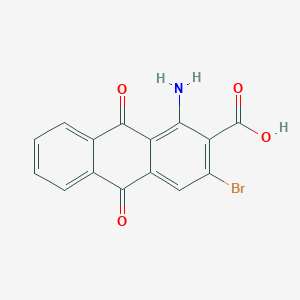
![n-{[(4-Chlorophenyl)sulfanyl]methyl}-n-methyl-4-nitroaniline](/img/structure/B14725012.png)
![6-[(4-Ethenylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14725026.png)
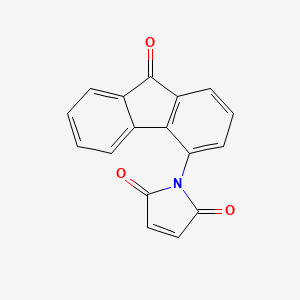
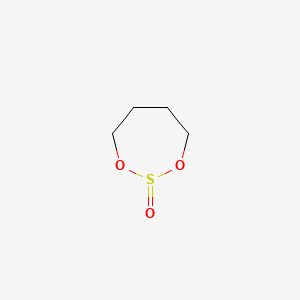
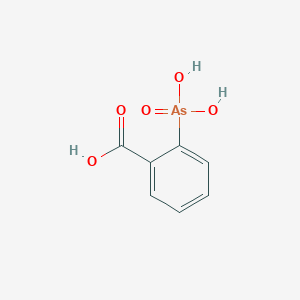
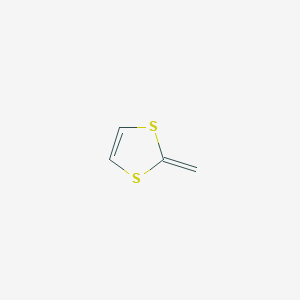
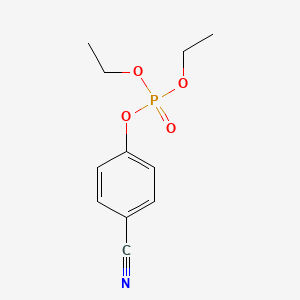
![[4-(7-acetyloxy-2-methyl-2H-chromen-3-yl)phenyl] acetate](/img/structure/B14725063.png)
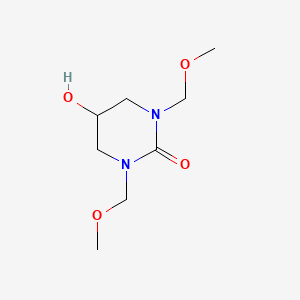
![Methyl 2-{5-[2-cyano-3-(2-methylanilino)-3-oxoprop-1-en-1-yl]furan-2-yl}benzoate](/img/structure/B14725067.png)

